5-Bromo-2-cyclopropoxyaniline
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Overview
Description
5-Bromo-2-cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by a bromine atom attached to the benzene ring and a cyclopropoxy group attached to the aniline nitrogen. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropoxyaniline typically involves the bromination of 2-cyclopropoxyaniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like K₂CO₃ or NaOH.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Cyclopropylamine derivatives.
Scientific Research Applications
5-Bromo-2-cyclopropoxyaniline is used in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropoxyaniline is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and cyclopropoxy group may play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.
5-Bromoindole: Known for its biological activity and use in synthesizing spiroindole derivatives.
5-Bromo-2-chlorobenzoic acid: Utilized in pharmaceutical synthesis.
Uniqueness
5-Bromo-2-cyclopropoxyaniline is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
NCCHAXRSDNAEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
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